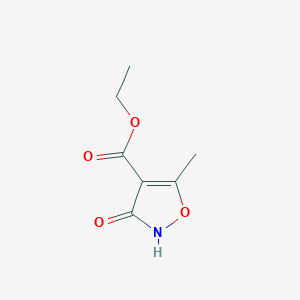
2-Hydrazinyl-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-6-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl and nitro functional groups at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in a solvent such as methanol or ethanol, often at elevated temperatures to facilitate the reaction. For example, 2-chloro-6-nitropyridine can be reacted with hydrazine hydrate in ethanol at 80°C for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating steps such as recrystallization and purification.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinyl group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents such as aldehydes and ketones are used to form hydrazones.
Major Products:
Reduction: The major product is 2-amino-6-nitropyridine.
Substitution: Hydrazone derivatives are formed, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-6-nitropyridine, particularly in its role as an MAO inhibitor, involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydrazinyl-5-nitropyridine
- 2-Hydrazinyl-6-methyl-3-nitropyridine
Comparison: 2-Hydrazinyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-Hydrazinyl-5-nitropyridine, the position of the nitro group affects the electronic properties and steric interactions, leading to differences in chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H6N4O2 |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
(6-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8) |
InChI-Schlüssel |
CMYGHUYAKQXWLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)

![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)









![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
